N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

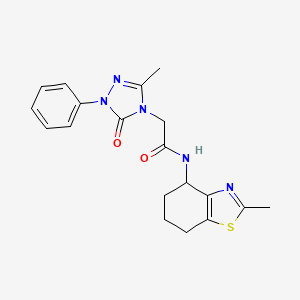

N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide is a compound with potential significance in various chemical synthesis processes and molecular studies. The compound's structure suggests it could have interesting reactivity and properties due to the presence of nitro, methoxy, and tert-butyl groups attached to the benzamide backbone.

Synthesis Analysis

The synthesis of compounds similar to N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide often involves directed metalation reactions. For instance, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation and reaction with methyl iodide to provide derivatives in high yield, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990).

Molecular Structure Analysis

Structural and conformational properties of related compounds have been analyzed using techniques like single-crystal X-ray diffraction, demonstrating complex intermolecular interactions, including hydrogen bonding that forms extended structures (Gholivand et al., 2009).

Chemical Reactions and Properties

Related compounds exhibit interesting reactivity, such as the ability to form hydrogen-bonded chains and aggregates, indicating potential reactivity pathways for N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide in forming complex molecular structures (Abonía et al., 2007).

Physical Properties Analysis

The physical properties of similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been thoroughly analyzed, showing that intermolecular interactions, such as dimerization and crystal packing, have significant effects on molecular geometry (Karabulut et al., 2014).

科学的研究の応用

Chemical Modifications for Enhanced Affinity and Reduced Polarity

N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide, as part of a broader category of nitrobenzamide compounds, has been studied for its potential in modifying the chemical structure to enhance affinity towards specific targets and reduce polarity for improved oral absorption and CNS penetration. Research has focused on replacing parts of the molecule, such as the ribose moiety in similar compounds, with substituted benzyl groups to lower polarity and achieve higher affinity for targets like the nucleoside transport protein ENT1. This approach has yielded compounds with significant affinity, demonstrating the potential of structural modifications in drug design (R. A. Tromp et al., 2004).

Protection of Hydroxyl Functions

The 4-nitrobenzyl group, a related functional group, has been extensively utilized for the protection of hydroxyl functions in synthetic chemistry. This method allows for selective removal in the presence of other benzyl-type protecting groups, showcasing a versatile application in the synthesis and modification of complex molecules, such as peptides and other biologically active compounds (Koichi Kukase et al., 1990).

Photochemical Applications and Molecular Design

Compounds with substituted nitrobenzyl groups, like N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide, have been investigated for their photochemical properties, especially in the design and synthesis of photoresponsive molecules. Such molecules can undergo structural changes upon irradiation, which is crucial for developing light-sensitive therapeutic agents and materials (A. Katritzky et al., 2003).

Biological Activity and DNA Binding

The structural motif present in N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide has been explored for its potential biological activity, including interactions with DNA and proteins. Compounds with similar structural features have shown significant antibacterial, antifungal, and cytotoxic activities, highlighting the importance of such chemical structures in the development of new therapeutic agents (M. Sirajuddin et al., 2013).

Photocatalytic Oxidation for Organic Synthesis

The photocatalytic properties of benzyl alcohol derivatives, including those structurally related to N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide, have been utilized in the selective oxidation of organic compounds. This process, which can proceed under both UV and visible light, showcases the application of such compounds in green chemistry and organic synthesis, offering an environmentally friendly alternative to traditional oxidation methods (S. Higashimoto et al., 2009).

特性

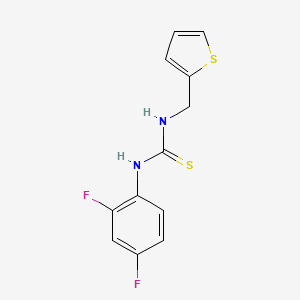

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-4-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-19(2,3)15-8-5-13(6-9-15)12-20-18(22)14-7-10-17(25-4)16(11-14)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLXOVVQSIUVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)